4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2,4-dichlorobenzoate 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2,4-dichlorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1119471
InChI: InChI=1S/C22H17Cl2NO4/c23-13-3-8-16(17(24)10-13)22(28)29-15-6-4-14(5-7-15)25-20(26)18-11-1-2-12(9-11)19(18)21(25)27/h3-8,10-12,18-19H,1-2,9H2
SMILES: C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl
Molecular Formula: C22H17Cl2NO4
Molecular Weight: 430.3 g/mol

4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2,4-dichlorobenzoate

CAS No.:

Inhibitors

Cat. No.: VC1119471

Molecular Formula: C22H17Cl2NO4

Molecular Weight: 430.3 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2,4-dichlorobenzoate -

Molecular Formula C22H17Cl2NO4
Molecular Weight 430.3 g/mol
IUPAC Name [4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] 2,4-dichlorobenzoate
Standard InChI InChI=1S/C22H17Cl2NO4/c23-13-3-8-16(17(24)10-13)22(28)29-15-6-4-14(5-7-15)25-20(26)18-11-1-2-12(9-11)19(18)21(25)27/h3-8,10-12,18-19H,1-2,9H2
Standard InChI Key WKKUFXUKJXXSAZ-UHFFFAOYSA-N
SMILES C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl
Canonical SMILES C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl

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